2-Oxo-2-phenylethyl 3-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of a phenyl group attached to an oxoethyl moiety and an amino group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3-aminobenzoate typically involves the condensation of anthranilamide with oxo-compounds. One common method involves heating the ester in acetic acid in the presence of ammonium acetate, which leads to the formation of the desired product . The reaction conditions are crucial for obtaining high yields and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and oxo groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
2-Oxo-2-phenylethyl 3-aminobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects. The pathways involved in these interactions include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-aminobenzoate
- 2-Oxo-2-phenylethyl 4-aminobenzoate
- 2-Oxopropyl 2-aminobenzoate
- 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate
Uniqueness
2-Oxo-2-phenylethyl 3-aminobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
phenacyl 3-aminobenzoate |
InChI |
InChI=1S/C15H13NO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10,16H2 |
InChI Key |
UTIDKUVFKVXYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.